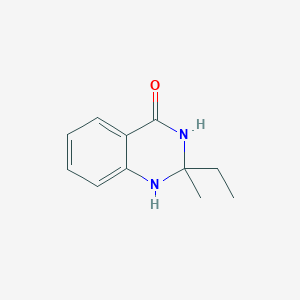

2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one is a chemical compound with the molecular formula C11H14N2O . It belongs to the class of compounds known as quinazolinones, which are heterocyclic compounds containing a quinazoline moiety substituted by a ketone group . Quinazolinones and their derivatives are known to possess a wide range of pharmacological and biological properties such as anti-inflammatory, antitumor, anticancer, antibacterial, and diuretic activities .

Synthesis Analysis

The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, including this compound, typically involves a one-pot, three-component reaction of isatoic anhydride, amines, and aldehydes . This method is considered efficient and eco-friendly, especially when using 2-methyl tetrahydrofuran (2-MeTHF) as an alternative solvent to tetrahydrofuran (THF) in the first step .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinazolinone ring substituted by ethyl and methyl groups . The exact structure can be confirmed using various spectroscopic techniques including EI-MS, HREI-MS, 1H, and 13C-NMR .

Chemical Reactions Analysis

2,3-Dihydroquinazolin-4(1H)-one derivatives can undergo various chemical reactions. For instance, they can be oxidized to their corresponding quinazolin-4(3H)-one analogues . They can also react with different reagents such as acetylacetone, ethyl acetoacetate, and diethylmalonate in the presence of sodium ethoxide to afford alkylation products .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be found in databases like PubChem . However, the specific properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved literature.

Scientific Research Applications

Antimicrobial and Antifungal Applications

- Antimicrobial Agents : New derivatives of 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one have demonstrated antimicrobial activities against various pathogens, highlighting their potential as antimicrobial agents (El-zohry & Abd-Alla, 2007).

- Antifungal and Antibacterial Activities : Studies have also shown that certain thioxoquinazolinone derivatives exhibit broad-spectrum antimicrobial activity, offering insights into their use in combating infections (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Anti-inflammatory and Analgesic Activities

- A study on 2,3-disubstituted 1,2-dihydroquinazolin-4(3H)-one derivatives and their transition metal complexes revealed moderate anti-inflammatory activities and enhanced analgesic activities upon complexation, suggesting their potential in pain management and inflammation treatment (Hunoor et al., 2010).

Anticancer Properties

- Research into quinazolinone-based derivatives has shown potent inhibitory activity against key enzymes involved in cancer progression, such as VEGFR-2 and EGFR tyrosine kinases, indicating their potential as anti-cancer agents (Riadi et al., 2021).

Eco-friendly Synthesis and Green Chemistry

- An eco-friendly method for synthesizing 2,3-dihydroquinazolin-4(1H)-one derivatives has been developed, emphasizing the importance of sustainable practices in chemical synthesis (Almarhoon et al., 2019).

Innovative Synthetic Approaches and Characterization

- Novel synthetic routes have been explored for producing 2,3-dihydroquinazolin-4(1H)-ones, showcasing advancements in chemical synthesis techniques and the characterization of new compounds with potential pharmaceutical applications (Abdollahi-Alibeik & Shabani, 2011).

Mechanism of Action

Target of Action

2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one is a derivative of 2,3-dihydroquinazolin-4(1H)-ones, which are known for their antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer activities

Mode of Action

It’s synthesized through the condensation of 2-aminobenzamide with aldehydes . This process likely results in the formation of a compound that can interact with its targets, leading to changes in their function.

Biochemical Pathways

Given its known biological activities, it’s likely that it affects pathways related to inflammation, pain sensation, microbial growth, and cell proliferation .

Result of Action

The molecular and cellular effects of this compound are likely to be diverse, given its broad range of biological activities. It may inhibit the growth of microbes, reduce inflammation, alleviate pain, and inhibit the proliferation of cancer cells . .

Future Directions

Quinazolinone derivatives, including 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one, have shown promising biological activities, suggesting their potential as therapeutic agents . Future research could focus on exploring their biological activities further and optimizing their synthesis for potential drug development .

Properties

IUPAC Name |

2-ethyl-2-methyl-1,3-dihydroquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-3-11(2)12-9-7-5-4-6-8(9)10(14)13-11/h4-7,12H,3H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVBFJHZALSDBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(NC2=CC=CC=C2C(=O)N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402379 |

Source

|

| Record name | SBB056413 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012-59-5 |

Source

|

| Record name | SBB056413 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1351310.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine](/img/structure/B1351314.png)

![3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1351333.png)

![3-(2-{[(4-Methylbenzyl)oxy]imino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile](/img/structure/B1351344.png)

![Methyl 3-[4-(2,5-dichlorophenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B1351352.png)

![1-(4-methoxyphenyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1351359.png)